1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid
Overview
Description
1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is a chemical compound with the linear formula C11H13N3O2 . It is a derivative of pyrazolo[3,4-b]pyridine, a group of heterocyclic compounds .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including this compound, has been reported in various studies . These compounds are synthesized using green synthesis methods, such as microwave-assisted and grinding techniques .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazolo[3,4-b]pyridine core. This core is a heterocyclic compound that typically contains at least one heteroatom in its cyclic structure, such as nitrogen .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. The compound can participate in various reactions due to the presence of the pyrazolo[3,4-b]pyridine moiety .Scientific Research Applications
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Pyrazolo[3,4-b]pyridine derivatives have been identified as versatile scaffolds in the design of kinase inhibitors. These compounds are capable of interacting with kinases through multiple binding modes, which is a valuable trait for the development of selective kinase inhibitors. This versatility stems from the scaffold's ability to form hydrogen bond donor–acceptor pairs common among kinase inhibitors, particularly at the hinge region of the kinase. The structural flexibility and synthetic accessibility of these compounds make them attractive candidates for developing new therapeutic agents targeting a broad range of kinase-related diseases (Wenglowsky, 2013).
Biological and Electrochemical Activity
The chemistry of heterocyclic compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, which share structural motifs with pyrazolo[3,4-b]pyridine derivatives, has been extensively studied. These compounds exhibit a range of properties, including spectroscopic characteristics, structural diversity, magnetic properties, and significant biological and electrochemical activities. The exploration of these compounds opens avenues for discovering novel applications and understanding their potential as therapeutic agents or in materials science (Boča, Jameson, & Linert, 2011).
Hybrid Catalysts in Synthesis
The application of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, which are related to pyrazolo[3,4-b]pyridine structures, highlights the importance of these compounds in medicinal and pharmaceutical industries. Their broad synthetic applicability and bioavailability make them a key precursor for various synthetic pathways, employing organocatalysts, metal catalysts, and other innovative catalytic methods. This approach underscores the role of pyrazolo[3,4-b]pyridine derivatives in advancing the synthesis of biologically active molecules and lead compounds for drug development (Parmar, Vala, & Patel, 2023).
Future Directions
Properties
IUPAC Name |
3,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-6(2)15-11-10(8(4)14-15)9(12(16)17)5-7(3)13-11/h5-6H,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZMKCPMCAYBFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C(C)C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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